(14S)-14-Methylhexadec-8-yn-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
50837-13-3 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(14S)-14-methylhexadec-8-yn-1-ol |
InChI |
InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-4,6,8-16H2,1-2H3/t17-/m0/s1 |
InChI Key |
GGNPJEDYBWMUJF-KRWDZBQOSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCC#CCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCC#CCCCCCCCO |
Origin of Product |
United States |
Stereoselective Total Synthesis Methodologies for 14s 14 Methylhexadec 8 Yn 1 Ol
Strategic Retrosynthetic Approaches to the 14-Methyl Stereocenter and the Alkynyl Moiety
A logical retrosynthetic analysis of (14S)-14-Methylhexadec-8-yn-1-ol identifies two primary fragments: a chiral C10-C17 fragment bearing the crucial (S)-methyl group at C-14, and a C1-C9 fragment containing the terminal alkyne and a protected hydroxyl group. The disconnection is typically made at the C9-C10 bond, adjacent to the alkyne, suggesting a convergent synthesis. This approach allows for the independent and efficient synthesis of each fragment, which are then coupled in the final stages of the synthesis.
A common strategy for the construction of the internal alkyne is through a C-C bond-forming reaction, such as a Sonogashira coupling. acs.orgorganic-chemistry.orgjove.comnih.govorganic-chemistry.orgresearchgate.netresearchgate.netnumberanalytics.comorganic-chemistry.orglibretexts.org This retrosynthetic disconnection would yield a terminal alkyne precursor for one fragment and a vinyl or aryl halide/triflate for the other. Alternatively, the alkyne can be formed via an elimination reaction of a suitable precursor, such as a dihalide. fiveable.mechemistrytalk.orgyoutube.comyoutube.com
The key challenge in the synthesis of the C10-C17 fragment is the stereoselective introduction of the methyl group at C-14. This can be achieved through various asymmetric methodologies which will be discussed in detail in the subsequent sections.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Point | Fragment 1 | Fragment 2 | Coupling Strategy |
| C9-C10 | Chiral (S)-2-methyl-1-haloalkane (or equivalent electrophile) | 1-octyn-8-ol (or its protected derivative) | Alkylation of an acetylide |
| C8-C9 | Chiral (S)-1-halo-5-methylheptane | 1-octyn-8-ol | Sonogashira Coupling |
| C8-C9 | Dihalo-precursor of the C1-C17 backbone | - | Double Elimination |
Asymmetric Induction Techniques for C-14 Stereocontrol
The precise control of the stereochemistry at the C-14 position is paramount for the biological activity of many chiral pheromones and related natural products. illinois.edu Several powerful asymmetric strategies have been developed to address this challenge.
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.orgresearchgate.netrsc.org The Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective alkylation reactions. wikipedia.orgresearchgate.netuwindsor.ca
In the context of synthesizing the chiral fragment of this compound, an (S)-4-substituted oxazolidinone can be acylated with an appropriate carboxylic acid derivative. Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), generates a chiral enolate. The steric hindrance provided by the substituent on the oxazolidinone directs the subsequent alkylation with a methyl halide (e.g., methyl iodide) to occur from the less hindered face, leading to the desired (S)-configuration at the α-carbon. mdpi.com Subsequent removal of the chiral auxiliary, typically through reductive cleavage with lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄), affords the corresponding enantiomerically enriched primary alcohol. uwindsor.ca
Table 2: Representative Chiral Auxiliaries for Asymmetric Methylation
| Chiral Auxiliary | Key Features | Typical Reaction |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Commercially available, high diastereoselectivity in alkylations. | Asymmetric alkylation of N-acyl imides. mdpi.com |
| (S)-4-benzyl-2-oxazolidinone | Widely used, provides excellent stereocontrol. | Asymmetric aldol (B89426) and alkylation reactions. wikipedia.org |
| Camphorsultam | Sulfur-based auxiliary, effective in various asymmetric transformations. | Asymmetric Diels-Alder, aldol, and alkylation reactions. scielo.org.mx |
Catalytic asymmetric methods offer a more atom-economical and elegant approach to the synthesis of chiral molecules. nih.govillinois.edunih.govacs.org
Asymmetric Aldol Reactions: The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with high stereocontrol. nih.govnih.govacs.orgdocumentsdelivered.com While not directly forming the methyl-branched alkane, the resulting chiral β-hydroxy ketone can be further elaborated to the desired structure. For instance, an asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a chiral Lewis acid or an organocatalyst like proline, can establish a stereocenter that, after a series of transformations including reduction and deoxygenation, can lead to the (S)-14-methyl group.
Asymmetric Allylboration: The asymmetric allylboration of aldehydes with chiral allylboron reagents is a highly effective method for the synthesis of chiral homoallylic alcohols. acs.orgresearchgate.netnsf.govresearchgate.net A chiral allylborane can be prepared from a prochiral allylboronate and a chiral ligand or by using a stoichiometric chiral borane (B79455). The reaction with an appropriate aldehyde would generate a homoallylic alcohol with a newly formed stereocenter. This stereocenter can then be transformed into the target methyl group through a sequence of chemical modifications.
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. iisc.ac.innih.gov For the synthesis of the chiral fragment of this compound, compounds like (R)-citronellol or (R)-pulegone are attractive starting points. iisc.ac.innih.gov
For example, (R)-citronellol already possesses a methyl-branched stereocenter with the correct (S)-configuration after appropriate chemical transformations. The terminal alkene of citronellol (B86348) can be oxidatively cleaved to yield a shorter-chain aldehyde, which can then be further elaborated to the desired C10-C17 fragment. Similarly, (R)-pulegone, a cyclic monoterpene, can be transformed through a series of ring-opening and functional group manipulations to provide a chiral building block with the required stereochemistry. nih.gov
Table 3: Common Chiral Pool Starting Materials
| Starting Material | Source | Relevant Chiral Feature |
| (R)-Citronellol | Essential oils | (S)-3,7-dimethyloct-6-en-1-ol |
| (R)-Pulegone | Pennyroyal oil | (R)-5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
| (S)-(-)-Limonene | Citrus fruit oils | (S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene |
Construction of the C8-C9 Triple Bond
The introduction of the internal alkyne at the C8-C9 position is another critical step in the total synthesis.
There are two primary strategies for the formation of the internal alkyne: coupling reactions and elimination reactions.
Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide or triflate. acs.orgorganic-chemistry.orgjove.comnih.govorganic-chemistry.orgresearchgate.netresearchgate.netnumberanalytics.comorganic-chemistry.orglibretexts.org In the context of this synthesis, one fragment would be a terminal alkyne (e.g., 1-octyn-8-ol derivative) and the other would be a chiral vinyl halide. Alternatively, a terminal alkyne can be coupled with a chiral alkyl halide, although this is a less common variation of the Sonogashira reaction. acs.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Double Dehydrohalogenation: An alternative approach involves the double dehydrohalogenation of a vicinal or geminal dihalide. fiveable.mechemistrytalk.orgyoutube.comyoutube.com This method starts with an alkene, which is first halogenated to form a dihalide. Subsequent treatment with a strong base, such as sodium amide (NaNH₂), induces two successive E2 elimination reactions to form the alkyne. chemistrytalk.orgyoutube.com This strategy can be applied to a precursor that already contains the full carbon skeleton of the target molecule.
Alkene to Alkyne Transformations
While a direct synthesis of the alkyne is often preferred, some synthetic strategies may proceed through an alkene intermediate, which is then converted to the corresponding alkyne. A common method for this transformation is the bromination of the alkene followed by a double dehydrobromination reaction.
For instance, if a synthetic route first yields (14S)-14-methylhexadec-8-ene-1-ol, the double bond can be transformed into a triple bond. The alkene is first treated with bromine (Br₂) to form the vicinal dibromide. Subsequent treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide in DMSO, induces a twofold elimination of hydrogen bromide (HBr) to furnish the desired alkyne. The terminal hydroxyl group would need to be protected during this sequence to prevent side reactions.
Stereocontrolled Functionalization and Protecting Group Strategies for the Terminal Hydroxyl Group
The terminal hydroxyl group in this compound is a key functional handle but can also interfere with various reactions during the synthesis. Therefore, effective protection and deprotection strategies are crucial for the successful total synthesis of this molecule.
Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS), and ethers like tetrahydropyranyl (THP) ether. The choice of the protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal at the end of the synthesis.
For example, in a synthesis where the alkyne is formed via a coupling reaction, such as a Sonogashira or Negishi coupling, the terminal hydroxyl group of one of the fragments must be protected. A TBS group is often favored due to its stability to a wide range of reagents, including organolithium reagents and many oxidizing and reducing agents. It can be readily introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. The TBS group is typically removed at the final stage of the synthesis using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
The stereocontrolled functionalization of the terminal hydroxyl group itself is generally not a primary concern as it is a primary alcohol. However, its presence dictates the use of protecting groups to ensure the chemoselectivity of the reactions occurring at other parts of the molecule, particularly at the alkyne and the chiral center.
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Acetic acid in THF/water, p-TsOH in methanol | Stable to most non-acidic reagents |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole in DMF | Tetrabutylammonium fluoride (TBAF) in THF, HF in pyridine | Stable to a wide range of reagents |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), Triethylamine | K₂CO₃ in methanol, mild acid | Labile, suitable for temporary protection |
Comparative Analysis of Synthetic Efficiency, Convergency, and Stereoselectivity
A common route to this compound starts from (S)-2-methyl-1-butanol, which is converted to a chiral tosylate or bromide. This electrophilic fragment is then coupled with a nucleophilic fragment, such as the lithium acetylide of a protected 7-octyn-1-ol.
Synthetic Route A: Grignard Coupling Approach
This approach involves the coupling of a chiral Grignard reagent with a protected halo-alkyne.
Fragment A Synthesis (Chiral): (S)-2-methyl-1-butanol is converted to (S)-1-bromo-2-methylbutane.
Fragment B Synthesis (Achiral): 7-Octyn-1-ol is protected, for example, as a THP ether.
Coupling: The Grignard reagent of Fragment A is coupled with the protected Fragment B in the presence of a copper catalyst.
Deprotection: The protecting group is removed to yield the final product.
Synthetic Route B: Acetylide Alkylation Approach
This is a more direct approach where a chiral electrophile is alkylated with a lithium acetylide.
Fragment A Synthesis (Chiral): (S)-2-methyl-1-butanol is converted to (S)-1-tosyloxy-2-methylbutane.
Fragment B Synthesis (Achiral): 1-Heptyne (B1330384) is lithiated with n-butyllithium.
Coupling: The lithium acetylide of 1-heptyne is coupled with a protected 1-bromo-7-heptanol.
Deprotection: Removal of the protecting group.
| Parameter | Synthetic Route A (Grignard) | Synthetic Route B (Acetylide Alkylation) |
| Starting Materials | (S)-2-methyl-1-butanol, 7-Octyn-1-ol | (S)-2-methyl-1-butanol, 1-Heptyne, 7-bromo-1-heptanol |
| Key Reaction | Grignard coupling with copper catalysis | Nucleophilic substitution with lithium acetylide |
| Convergency | High | High |
| Stereoselectivity | High (retained from starting material) | High (retained from starting material) |
| Overall Yield (estimated) | Moderate | Moderate to High |
| Number of Steps | ~5-7 steps | ~4-6 steps |
Synthesis and Structural Elucidation of 14s 14 Methylhexadec 8 Yn 1 Ol Derivatives and Analogs
Design and Synthesis of Chain-Modified and Functionalized Analogs
The biological activity of insect pheromones is often highly dependent on the specific length and structure of the carbon chain. The synthesis of chain-modified analogs of (14S)-14-Methylhexadec-8-yn-1-ol allows for a systematic investigation into these structure-activity relationships. General strategies involve the coupling of smaller, functionalized fragments.
Research into the pheromones of Trogoderma species has involved the synthesis of various analogs to determine the structural requirements for biological activity. Synthetic strategies often rely on building the molecule from smaller, chiral starting materials. For instance, the synthesis of the parent structure, (R)- and (S)-14-methyl-8-hexadecenal (commonly known as trogodermal), has been achieved starting from optically pure materials like (R)- or (S)-2-methylbutanoic acid or (S)-citronellol. researchgate.netresearchgate.net
A common approach to creating chain-modified analogs involves coupling a Grignard reagent derived from a chiral halide with another functionalized fragment. For example, a Grignard reagent from (S)-2-methyl-1-bromobutane can be coupled with an ω-alkenyl bromide. researchgate.net Subsequent reactions, such as hydroboration and alkylation, can extend the chain to the desired length. researchgate.net By choosing different coupling partners, analogs with varying chain lengths can be systematically prepared.
Functionalization of the terminal alcohol group is another key modification. The primary alcohol of this compound or its alkene derivatives can be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC), a transformation that is critical since the corresponding aldehydes are often the active pheromone components. researchgate.netresearchgate.net Further functionalization could involve converting the alcohol to an acetate (B1210297) ester, another common functional group in lepidopteran pheromones, or introducing other functionalities to probe receptor interactions.
Preparation of Olefinic Isomers: (Z)- and (E)-14-methyl-8-hexadecen-1-ol and their Stereoisomers
The geometry of the double bond is a critical determinant of biological activity in many insect pheromones. nih.gov The alkyne group in this compound serves as a versatile precursor for the stereoselective synthesis of both (Z) (cis) and (E) (trans) olefinic isomers.
The partial hydrogenation of an alkyne is a primary method for the synthesis of Z-alkenes. Lindlar's catalyst, a "poisoned" palladium catalyst, is highly effective for this transformation. documentsdelivered.comwikipedia.org The catalyst, typically composed of palladium on calcium carbonate (CaCO₃) treated with lead acetate and quinoline, allows for the syn-addition of hydrogen across the triple bond, yielding the Z-alkene with high stereoselectivity. documentsdelivered.comorganic-chemistry.org The reaction is stopped at the alkene stage because the deactivated catalyst is not efficient enough to reduce the resulting double bond. documentsdelivered.com
In the context of synthesizing Trogoderma pheromone components, the catalytic partial hydrogenation of this compound using Lindlar's catalyst provides a direct route to (14S,8Z)-14-methylhexadec-8-en-1-ol. researchgate.net
Table 1: Common Catalysts for Stereoselective Alkyne Reduction
| Catalyst System | Product Stereochemistry | Description |
| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Z (cis)-Alkene | Deactivated palladium catalyst facilitates syn-addition of hydrogen, preventing over-reduction to the alkane. documentsdelivered.comorganic-chemistry.org |
| P-2 Catalyst (Nickel-boron complex) | Z (cis)-Alkene | A modified nickel catalyst that also facilitates syn-hydrogenation to the cis-alkene. synergypublishers.com |
| Na or Li in NH₃ (l) | E (trans)-Alkene | Dissolving metal reduction proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-alkene. organic-chemistry.org |
Olefination reactions provide an alternative and powerful strategy for constructing double bonds with specific stereochemistry, by coupling a carbonyl compound with a phosphorus-stabilized carbanion.
The Wittig reaction is a widely used method that typically provides Z-alkenes with high selectivity when using non-stabilized ylides (where the group attached to the carbanion is an alkyl group). chemtube3d.comwikipedia.org The reaction involves a phosphonium (B103445) ylide reacting with an aldehyde or ketone. The stereochemical outcome is determined by the kinetic-controlled formation of a syn-oxaphosphetane intermediate, which rapidly decomposes to the Z-alkene and triphenylphosphine (B44618) oxide. chemtube3d.comlibretexts.org The selectivity can be further enhanced by using salt-free conditions. wikipedia.org
Conversely, the Horner-Wadsworth-Emmons (HWE) reaction generally yields E-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide. wikipedia.org The formation of the thermodynamically favored anti-oxaphosphetane intermediate leads to the predominant formation of the E-alkene. organic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org Modifications to the HWE reaction, such as the Still-Gennari modification using electron-withdrawing phosphonates and specific base/crown ether combinations, can reverse the selectivity to favor the Z-alkene. nrochemistry.com
Table 2: Stereoselectivity of Common Olefination Reactions
| Reaction | Reagent Type | Typical Product Geometry | Key Factors Influencing Selectivity |
| Wittig Reaction | Non-stabilized Ylide (e.g., R=alkyl) | Z (cis) | Kinetic control, salt-free conditions enhance Z-selectivity. wikipedia.orglibretexts.org |
| Wittig Reaction | Stabilized Ylide (e.g., R=CO₂R') | E (trans) | Thermodynamic control, formation of the more stable intermediate. wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) | Standard Phosphonate (e.g., phosphonoacetate) | E (trans) | Thermodynamic control, steric factors, choice of cation (Li > Na > K for E). wikipedia.orgacs.org |
| Still-Gennari Modification (HWE) | Electron-withdrawing phosphonate (e.g., trifluoroethyl) | Z (cis) | Use of non-bulky bases (e.g., KHMDS) and crown ethers at low temperatures. nrochemistry.com |
Synthesis of Conjugated Systems and Multi-functional Derivatives
The synthesis of analogs containing conjugated double bonds or multiple functional groups is essential for exploring the structural space around the parent pheromone. While not the primary structure for Trogoderma pheromones, conjugated dienes are common in other insect pheromone systems and their synthesis from related precursors is of interest.
A conjugated diene system can be synthesized from an alkyne precursor through a hydroboration-iodination sequence. The hydroboration of a disubstituted alkyne with borane (B79455) can form a trivinylborane intermediate. Subsequent treatment with iodine and sodium hydroxide (B78521) can induce the migration of a vinyl group, leading to the formation of a cis,trans-conjugated diene.
Another approach involves the dehydrohalogenation of allylic halides. cymitquimica.com Starting with an olefinic analog of this compound, a free-radical bromination at the allylic position using N-Bromosuccinimide (NBS), followed by elimination with a strong base, can generate a conjugated diene. cymitquimica.com
Multi-functional derivatives can be envisioned by combining several reactions. For example, starting from this compound, one could first perform a Lindlar reduction to get the Z-alkene. The terminal alcohol could then be protected, and the double bond could be subjected to epoxidation or dihydroxylation, followed by deprotection, to yield a multi-functionalized analog with both a double bond and additional hydroxyl groups.
Investigations into the Impact of Stereochemistry and Chain Length on Analog Properties
Initial studies on the pheromone of Trogoderma inclusum identified (R)-(-)-(Z)-14-methyl-8-hexadecen-1-ol. nih.gov Subsequent research revealed that the corresponding aldehyde, (R)-(-)-(Z)-14-methyl-8-hexadecenal (trogodermal), is the genuine, highly active pheromone. researchgate.netnih.gov Bioassays have shown that the (R)-enantiomer is significantly more active than the (S)-enantiomer. For the Khapra beetle, Trogoderma granarium, a mixture of the (R,Z)- and (R,E)-aldehydes was found to be active, with the (S)-enantiomers being orders of magnitude less effective. researchgate.net
This high degree of stereospecificity highlights that the insect's olfactory receptors are chiral and precisely shaped to recognize the correct stereoisomer. nih.gov The presence of the "unnatural" enantiomer can sometimes have no effect, but in many systems, it can inhibit the response to the active pheromone.
The length of the carbon chain and the position of the double bond are also crucial. Analogs with altered chain lengths or different double bond positions generally show a dramatic decrease in activity. This specificity ensures that communication is restricted to the correct species, preventing cross-attraction and unproductive mating attempts. The synthesis and testing of a wide array of stereoisomers and structural analogs are therefore indispensable for understanding the precise chemical language of these insects. researchgate.netnih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy would provide detailed information about the chemical environment of each proton in (14S)-14-Methylhexadec-8-yn-1-ol. Key expected signals would include:
A triplet corresponding to the terminal methyl group of the ethyl branch.
A multiplet for the methine proton at the chiral center (C14).
A triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (C1).
Multiplets for the methylene protons adjacent to the alkyne functionality (C7 and C10).
A series of overlapping multiplets for the other methylene protons in the long aliphatic chain.
A signal for the hydroxyl proton, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. For this compound, distinct signals would be expected for:
The two sp-hybridized carbons of the alkyne bond (C8 and C9).
The carbon bearing the hydroxyl group (C1).
The chiral carbon atom (C14).
The terminal methyl carbon of the ethyl group.
The other methylene and methyl carbons along the chain.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is indispensable for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₇H₃₂O), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass of 252.2453 Da. This high-precision measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for a long-chain alcohol and alkyne would be expected, including cleavage alpha to the hydroxyl group and fragmentation around the alkyne unit. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Chiral Chromatography for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC)
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for this analysis. By using a chiral stationary phase, the two enantiomers, this compound and (14R)-14-Methylhexadec-8-yn-1-ol, will have different interactions with the column and will, therefore, be separated in time, resulting in two distinct peaks in the chromatogram.
The relative area of the two peaks allows for the calculation of the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. This technique is critical in asymmetric synthesis to verify the effectiveness of the chiral induction.
Gas Chromatography (GC) for Volatile Compound Analysis and Separation
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC can be used to assess its purity. When coupled with a mass spectrometer (GC-MS), it provides both the retention time (a measure of how strongly the compound interacts with the GC column) and the mass spectrum of the compound, allowing for its identification and the detection of any volatile impurities. For related alkene compounds, such as (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol, GC data is available and provides a reference for the expected behavior of similar long-chain alcohols.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. In the IR spectrum of this compound, the following characteristic absorption bands would be expected:
A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.
Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic chain.
A weak but sharp band in the region of 2100-2260 cm⁻¹ for the C≡C stretching vibration of the internal alkyne. The weakness of this band is typical for symmetrically substituted alkynes.
A band around 1050-1150 cm⁻¹ for the C-O stretching vibration of the primary alcohol.
Optical Rotation and Circular Dichroism (CD) for Absolute Configuration Determination
As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a physical constant for a chiral compound under specific conditions of temperature, solvent, and concentration. The sign and magnitude of the optical rotation can be used to characterize the enantiomer. For example, the related compound (R)-(-)-14-Methyl-8-hexadecyn-1-ol is levorotatory (has a negative sign of rotation). It would be expected that the (14S)-enantiomer would be dextrorotatory and have a specific rotation of the same magnitude but opposite sign.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide more detailed information about the stereochemistry of the molecule, particularly around the chromophores (in this case, the alkyne). By comparing the experimental CD spectrum with theoretical spectra calculated for the (S) and (R) configurations, the absolute configuration of the chiral center can be unequivocally determined.
Emerging Research Directions and Future Perspectives
Development of Novel Chemoenzymatic and Biocatalytic Synthetic Routes for Enhanced Sustainability
The chemical synthesis of complex molecules like (14S)-14-Methylhexadec-8-yn-1-ol often involves multiple steps, harsh reaction conditions, and the generation of hazardous waste. In contrast, chemoenzymatic and biocatalytic approaches offer a more sustainable and efficient alternative. Future research is anticipated to focus on developing green synthetic strategies for this compound.
One promising biocatalytic approach involves the use of enzymes such as lipases and fatty acid reductases (FARs). nih.govfrontiersin.orgresearchgate.net Lipases, such as the one from Candida antarctica (Lipase B), are known for their ability to catalyze esterification reactions under mild conditions, which could be a key step in a chemoenzymatic pathway. nih.govrsc.org FARs, which are involved in the biosynthesis of fatty alcohols in various organisms, could be engineered to specifically reduce a precursor fatty acid to this compound. frontiersin.orgresearchgate.netnih.gov Recent advancements in photobiocatalysis, utilizing enzymes like fatty acid photodecarboxylases, could also be explored for novel synthetic routes from renewable fatty acid feedstocks. rsc.orgnih.govrsc.org
A potential chemoenzymatic route could involve a combination of chemical steps to construct the carbon backbone with the internal alkyne and the chiral methyl group, followed by a final enzymatic reduction to yield the primary alcohol. This approach would leverage the selectivity of enzymes to ensure the correct stereochemistry at the C14 position, a critical feature of the molecule.
Table 1: Potential Enzymes for Biocatalytic Synthesis
| Enzyme Class | Potential Application in Synthesis | Example Organism/Source |
| Lipases | Esterification/hydrolysis of precursors | Candida antarctica |
| Fatty Acyl-CoA Reductases (FARs) | Reduction of a fatty acyl-CoA precursor to the alcohol | Marinobacter aquaeolei VT8, various insects (e.g., moths) |
| Alcohol Dehydrogenases (ADHs) | Reduction of a corresponding aldehyde to the alcohol | Saccharomyces cerevisiae, E. coli |
| Fatty Acid Hydratases (FAHs) | Stereoselective hydration of a double bond in a precursor | Not directly applicable to the alkyne, but relevant for precursor synthesis |
In-depth Elucidation of Natural Biosynthetic Pathways and Enzymes Involved
While this compound has not been reported as a naturally occurring compound, the elucidation of biosynthetic pathways for structurally related molecules can provide a blueprint for its potential biosynthesis. The biosynthesis of long-chain fatty alcohols and branched-chain fatty acids is well-documented in various organisms, including bacteria, yeast, and insects. nih.govrsc.orgnih.gov
The backbone of this compound is a C17 branched-chain fatty alcohol. The biosynthesis of branched-chain fatty acids typically initiates with a branched-chain starter unit derived from amino acid catabolism (e.g., valine, leucine, or isoleucine). rsc.orgresearchgate.net The subsequent elongation of this starter unit occurs via the fatty acid synthase (FAS) system. rsc.org The introduction of the alkyne functionality is a less common biological transformation but is not unprecedented in nature.
Future research could involve screening microbial genomes for novel enzymes capable of desaturating a fatty acid precursor to form the internal alkyne. The stereospecific methylation at the C14 position would likely be catalyzed by a specific S-adenosyl methionine (SAM)-dependent methyltransferase. The final reduction to the alcohol would be carried out by a fatty acyl-CoA or fatty acyl-ACP reductase. nih.govresearchgate.net Understanding these individual enzymatic steps would be crucial for reconstituting a complete biosynthetic pathway in a heterologous host like E. coli or Saccharomyces cerevisiae. frontiersin.orgzendy.io
Advanced Computational Modeling for Conformational Analysis and Prediction of Biological Interactions
Computational modeling will be an indispensable tool for understanding the structure-activity relationships of this compound. The presence of a rigid alkyne unit and a chiral center significantly influences the molecule's three-dimensional conformation, which in turn dictates its biological interactions.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in aqueous solution or within a lipid bilayer. This will provide insights into its flexibility and preferred shapes. Quantum mechanics (QM) calculations can be used to determine the electronic properties of the molecule, including the reactivity of the alkyne and hydroxyl groups.
Furthermore, computational docking studies can predict potential biological targets by virtually screening the molecule against libraries of protein structures. nih.gov This can help to prioritize experimental validation of protein-ligand interactions. For instance, based on studies of other long-chain alkynols, aldehyde dehydrogenases (ALDHs) could be a potential target class to investigate. researchgate.net The physicochemical properties of the related compound, (14R)-14-Methyl-8-hexadecyn-1-ol, have been predicted computationally, providing a starting point for such analyses. neist.res.in
Table 2: Predicted Physicochemical Properties of a Related Alkynol
| Property | Predicted Value for (14R)-14-Methyl-8-hexadecyn-1-ol |
| Molecular Weight | 252.25 |
| logP | 5.521 |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
| Number of Rotatable Bonds | 11 |
Note: These values are for the (14R) stereoisomer and serve as an estimate. neist.res.in
Discovery of Novel Biological Targets and Elucidation of Mechanistic Insights
A key area of future research will be the identification of the biological targets of this compound and the elucidation of its mechanism of action. The structural similarity of this compound to insect pheromones and other bioactive lipids suggests that it may interact with specific receptors or enzymes. researchgate.netnih.govresearchgate.net
Chemical proteomics strategies, which utilize chemical probes to identify protein targets, could be a powerful approach. researchgate.net A derivative of this compound could be synthesized with a tag for affinity purification or a reactive group for covalent labeling of interacting proteins. For example, studies on other alkynol natural products have successfully used this approach to identify aldehyde dehydrogenase 2 (ALDH2) as a target. researchgate.net
Once a target is identified, further biochemical and biophysical assays will be necessary to validate the interaction and understand the mechanism of action. This could involve measuring enzyme inhibition, receptor binding, or changes in cellular signaling pathways. Given that some long-chain fatty alcohols act as pheromones in insects, investigating the potential role of this compound in insect communication could be a fascinating avenue of research. researchgate.netnih.govbiorxiv.org
Integration with Metabolomics and Chemical Biology Platforms for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, it will be crucial to integrate its study with systems-level approaches like metabolomics and chemical biology.
Metabolomics studies can reveal the global changes in the metabolome of cells or organisms upon treatment with the compound. This can provide clues about the pathways that are affected and help to identify downstream effects of target engagement. The compound or its metabolites may be detectable in metabolomics datasets, such as those found in the Metabolomics Workbench, where related compounds like 14-methyl-8-hexadecen-1-ol are listed. nih.gov
Chemical biology platforms, which involve the use of small molecules to probe and manipulate biological systems, will be instrumental. By developing a suite of chemical tools based on the this compound scaffold, researchers can dissect complex biological processes with high temporal and spatial resolution. This could involve creating fluorescently labeled versions for imaging, or photo-activatable derivatives for controlled release within a cell.
The integration of these advanced research directions will be essential to fully characterize this compound and to explore its potential applications in fields ranging from agriculture to medicine.
Q & A
Q. What are the validated synthetic routes for (14S)-14-Methylhexadec-8-yn-1-ol, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as alkyne coupling (e.g., Sonogashira or Cadiot-Chodkiewicz reactions) followed by stereoselective reduction. For stereochemical control, chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution may be employed. Purity is confirmed via chiral HPLC (e.g., using a Chiralpak IA column) and NMR analysis of diastereomeric intermediates .
- Key Data :
| Step | Reaction Type | Catalyst/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Alkyne coupling | PdCl(PPh), CuI | 78–90 | >95% |
| 2 | Stereoselective reduction | (R)-BINAP-RuCl | 65–75 | >98% ee |
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Melting Point (MP) : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.
- Solubility : Perform phase-solubility studies in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) at 25°C.
- Spectroscopy : Combine / NMR (500 MHz, CDCl) and IR (ATR mode, 400–4000 cm) to confirm functional groups and stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for volatile intermediates; wear nitrile gloves and safety goggles.
- Storage : Store under argon at –20°C to prevent oxidation of the alkyne moiety.
- Emergency Procedures : For skin contact, rinse immediately with 0.1 M acetic acid (neutralizes basic byproducts) followed by water .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, allylic protons near the alkyne may show coupling distortions requiring -resolved spectroscopy.
- Mass Spectrometry : High-resolution ESI-MS (HRMS) with <5 ppm error confirms molecular formulae, distinguishing isobaric impurities (e.g., epoxides vs. diols) .
Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (THF vs. DMF) to identify Pareto-optimal conditions.
- In Situ Monitoring : Use FTIR to track alkyne consumption (peak at ~2200 cm) and GC-MS for intermediate stability .
- Limitations : Prolonged reaction times (>12 h) risk alkyne dimerization, reducing yields by 15–20% .
Q. How can computational modeling enhance the study of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in hydrogenation or epoxidation.
- MD Simulations : Analyze solvent effects on conformational stability (e.g., hexane vs. ethanol) using GROMACS .
Data Interpretation and Reproducibility
Q. What statistical methods validate reproducibility in synthesis and characterization studies?
- Methodological Answer :
- Error Analysis : Calculate relative standard deviation (RSD) for triplicate experiments (e.g., RSD <5% for yields).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous HPLC purity values .
Q. How should researchers document experimental protocols for peer replication?
- Methodological Answer :
- Supplemental Data : Include raw NMR/FID files, chromatograms, and crystallographic data (if applicable) in SI.
- Precision : Specify exact stirring rates, degassing times, and argon purge cycles to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
